molecular formula C25H22O4 B566113 1-[2-(Oxiranylmethoxy)-5-(benzyloxy)phenyl]-3-phenyl-2-propen-1-one CAS No. 93885-31-5

1-[2-(Oxiranylmethoxy)-5-(benzyloxy)phenyl]-3-phenyl-2-propen-1-one

Cat. No.: B566113
CAS No.: 93885-31-5
M. Wt: 386.447
InChI Key: DJWDQGQXWBCZHE-ACCUITESSA-N
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Description

1-[2-(Oxiranylmethoxy)-5-(benzyloxy)phenyl]-3-phenyl-2-propen-1-one is a chalcone derivative characterized by a propenone (α,β-unsaturated ketone) backbone. The compound features a benzyloxy group at the 5-position and an oxiranylmethoxy (epoxide-containing methoxy) group at the 2-position of the phenyl ring, along with a terminal phenyl group (Figure 1). Its molecular formula is C24H20O4, though discrepancies exist in provided data (e.g., lists CAS 359861-00-0 with C27H42N4O7SSi2, likely a misassignment) .

The compound serves as a synthetic intermediate in the preparation of Propafenone, a Class 1C antiarrhythmic drug .

Properties

IUPAC Name

(E)-1-[2-(oxiran-2-ylmethoxy)-5-phenylmethoxyphenyl]-3-phenylprop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22O4/c26-24(13-11-19-7-3-1-4-8-19)23-15-21(27-16-20-9-5-2-6-10-20)12-14-25(23)29-18-22-17-28-22/h1-15,22H,16-18H2/b13-11+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJWDQGQXWBCZHE-ACCUITESSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(O1)COC2=C(C=C(C=C2)OCC3=CC=CC=C3)C(=O)C=CC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C(O1)COC2=C(C=C(C=C2)OCC3=CC=CC=C3)C(=O)/C=C/C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(Oxiranylmethoxy)-5-(benzyloxy)phenyl]-3-phenyl-2-propen-1-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Oxirane Ring: This can be achieved by reacting an appropriate epoxide precursor with a base such as sodium hydroxide.

    Introduction of the Benzyloxy Group: This step involves the benzylation of a phenolic intermediate using benzyl chloride in the presence of a base like potassium carbonate.

    Formation of the Propenone Moiety: The final step involves the Claisen-Schmidt condensation of the benzylated intermediate with benzaldehyde in the presence of a base such as sodium hydroxide.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-[2-(Oxiranylmethoxy)-5-(benzyloxy)phenyl]-3-phenyl-2-propen-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the propenone moiety to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Ketones or carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-[2-(Oxiranylmethoxy)-5-(benzyloxy)phenyl]-3-phenyl-2-propen-1-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the development of bioactive compounds for drug discovery.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of advanced materials and polymers with specific properties.

Mechanism of Action

The mechanism of action of 1-[2-(Oxiranylmethoxy)-5-(benzyloxy)phenyl]-3-phenyl-2-propen-1-one involves its interaction with specific molecular targets. The oxirane ring can react with nucleophilic sites in biological molecules, leading to the formation of covalent bonds. This interaction can disrupt normal cellular processes, leading to the compound’s biological effects. The propenone moiety can also interact with various enzymes and receptors, modulating their activity and contributing to the compound’s overall mechanism of action.

Comparison with Similar Compounds

Comparison with Similar Compounds

A comparative analysis with structurally or functionally related compounds is presented below:

Table 1: Structural and Functional Comparison

Compound Name & ID Key Functional Groups Molecular Formula Melting Point (°C) Application/Activity
Target Compound Oxiranylmethoxy, benzyloxy, propenone C24H20O4 N/A Propafenone synthesis
1f () Urea, hydrazinyl, trifluoromethyl, thiazolyl C32H28F3N7O3S 198–200 Not specified (likely pharmacological)
AAP-1 () Thiazolidin, benzylidene amino, propanone C27H25N3O2S N/A Antimicrobial evaluation
1-(5-(Benzyloxy)...propan-1-one () Benzyloxy, oxiranylmethoxy, propanone C23H20O4 N/A Synthetic intermediate

Key Comparison Points

Structural Features: The target compound’s propenone backbone distinguishes it from propanone derivatives (e.g., AAP-1 in ) and urea-linked compounds (e.g., 1f in ). The α,β-unsaturated ketone in chalcones is associated with conjugation-driven stability and bioactivity . The oxiranylmethoxy group (epoxide) in the target compound is rare in compared analogs, offering unique reactivity for drug derivatization .

Physicochemical Properties: Benzyloxy-containing compounds (e.g., 1f, AAP-1, and the target) exhibit high melting points (>190°C), suggesting crystalline stability . The target compound’s epoxide may lower solubility compared to non-polar analogs but enhance electrophilic reactivity .

Synthetic Utility: The target compound is specialized for Propafenone synthesis, whereas urea derivatives () and thiazolidin-propanones () are tailored for biological screening (e.g., antimicrobial, kinase inhibition) .

Biological Activity: While the target compound lacks reported bioactivity data, structurally related chalcones are known for antimicrobial, anti-inflammatory, and anticancer properties. For example, AAP-1 derivatives () showed moderate activity against S. aureus and E. coli .

Research Findings and Data Gaps

  • Synthetic Methods : The target compound’s synthesis likely involves Claisen-Schmidt condensation , a standard route for chalcones. highlights microwave-assisted synthesis for similar compounds, reducing reaction times .
  • Data Limitations : Melting points, spectral data (e.g., <sup>1</sup>H-NMR), and yield for the target compound are absent in available literature.

Biological Activity

1-[2-(Oxiranylmethoxy)-5-(benzyloxy)phenyl]-3-phenyl-2-propen-1-one, also known by its CAS number 93885-31-5, is a complex organic compound with potential biological activities. This compound features an oxirane ring, a benzyloxy group, and a propenone moiety, which contribute to its unique chemical properties and biological interactions.

The molecular formula of this compound is C25_{25}H22_{22}O4_4, with a molar mass of 386.44 g/mol. It is characterized by its solid yellow appearance and is soluble in solvents such as chloroform and dichloromethane. The structure includes functional groups that are significant for biological activity, particularly in drug development contexts.

PropertyValue
Molecular FormulaC25_{25}H22_{22}O4_4
Molar Mass386.44 g/mol
AppearanceSolid, yellow
SolubilityChloroform, DCM
Storage Conditions-20°C

The biological activity of this compound is primarily attributed to its ability to form covalent bonds with nucleophilic sites in biological molecules. The oxirane ring can undergo reactions that disrupt normal cellular processes, while the propenone moiety interacts with various enzymes and receptors, modulating their activity.

Biological Activities

Research indicates that this compound exhibits several promising biological activities:

1. Anticancer Activity
Studies have shown that derivatives of compounds with similar structures can inhibit cancer cell proliferation. For example, compounds featuring propenone moieties have been associated with anticancer properties by inducing apoptosis in cancer cells.

2. Anti-inflammatory Properties
The compound's potential to modulate inflammatory pathways has been explored. Research suggests that it may inhibit the production of pro-inflammatory cytokines, thus providing therapeutic benefits in inflammatory diseases.

3. Neuroprotective Effects
Given its structural similarities to other neuroprotective agents, this compound may also exhibit protective effects against neurodegenerative diseases by inhibiting monoamine oxidase (MAO) activity, particularly MAO-B, which is implicated in Parkinson's disease.

Case Studies

Several studies have investigated the biological activity of related compounds:

  • MAO-B Inhibitory Activity : A study on related benzyloxy derivatives demonstrated potent MAO-B inhibition with IC50_{50} values in the low nanomolar range (e.g., 0.062 µM for certain derivatives). This suggests that this compound could exhibit similar inhibitory effects due to its structural features .
  • Cytotoxicity Testing : In vitro assays on analogs showed significant cytotoxic effects against various cancer cell lines, indicating a potential for development as an anticancer agent .

Comparative Analysis

To better understand the unique properties of this compound, it can be compared with structurally similar compounds:

Compound NameStructure ComparisonNotable Activity
1-[2-(Oxiranylmethoxy)-5-(methoxy)phenyl]-3-phenyl-2-propen-1-oneMethoxy instead of benzyloxyModerate anticancer activity
1-[2-(Oxiranylmethoxy)-5-(hydroxy)phenyl]-3-phenyl-2-propen-1-oneHydroxy group substitutionEnhanced neuroprotective effects

Q & A

Q. What are the established synthetic routes for 1-[2-(Oxiranylmethoxy)-5-(benzyloxy)phenyl]-3-phenyl-2-propen-1-one, and what key intermediates are involved?

The compound is synthesized via a Claisen-Schmidt condensation reaction. A typical route involves reacting a benzaldehyde derivative (e.g., 2-(benzyloxy)-5-((4-(6-methylbenzo[d]thiazol-2-yl)phenyl)diazenyl)benzaldehyde) with a ketone (e.g., 4-methoxyaniline) under basic conditions to form an intermediate methanamine. This intermediate is subsequently cyclized with mercaptoacetic acid to yield the target compound. Reaction optimization may require controlled temperature (10°C to reflux) and inert solvents like dry xylene or dioxane .

Q. How is this compound characterized using spectroscopic and chromatographic methods?

Key characterization techniques include:

  • IR spectroscopy : C=O stretching at ~1680 cm⁻¹ and C=C aromatic vibrations at ~1600 cm⁻¹ .
  • NMR : Aromatic protons appear at δ 7.5–8.0 ppm (1H-NMR), with epoxide (oxirane) protons resonating as multiplets at δ 3.5–4.5 ppm. 13C-NMR confirms carbonyl carbons at ~190 ppm .
  • Mass spectrometry : Molecular ion peaks (e.g., m/z 388.45) validate the molecular formula C25H24O4 .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol is used to isolate high-purity batches .

Q. What solvent systems and reaction conditions are critical for maximizing yield?

Optimal conditions include:

  • Solvents : Dry xylene or dioxane for moisture-sensitive steps .
  • Catalysts : Sodium hydride (NaH) as a base for deprotonation during cyclization .
  • Temperature : Stepwise control (e.g., 10°C for initial mixing, reflux for completion) to minimize side reactions .

Advanced Research Questions

Q. How can researchers resolve discrepancies in spectroscopic data between synthetic batches?

Discrepancies may arise from:

  • Epoxide ring opening : Trace moisture during synthesis can hydrolyze the oxirane moiety, altering NMR and IR profiles. Use anhydrous conditions and monitor via 13C-NMR for oxirane carbons (δ 50–60 ppm) .
  • Stereochemical variability : Chiral HPLC or polarimetry can detect unintended enantiomers if asymmetric centers form during synthesis .
  • Validation : Cross-check with high-resolution mass spectrometry (HRMS) and X-ray crystallography to confirm structural integrity .

Q. What strategies improve stereochemical control during synthesis?

  • Chiral auxiliaries : Incorporate enantiopure starting materials (e.g., (S)-epichlorohydrin) to direct stereochemistry at the oxirane moiety .
  • Catalytic asymmetric synthesis : Use transition-metal catalysts (e.g., Sharpless epoxidation conditions) for enantioselective epoxide formation .
  • Crystallographic analysis : Single-crystal X-ray diffraction (using SHELXL) verifies stereochemical outcomes and guides reaction optimization .

Q. How is X-ray crystallography applied to determine this compound’s structure, and what challenges arise?

  • Data collection : Small-molecule crystals are mounted on a diffractometer, with SHELX software (SHELXL/SHELXS) refining the structure. Key parameters include R-factors (<5%) and thermal displacement accuracy .
  • Challenges :
  • Crystal twinning : Common in flexible molecules; addressable via solvent vapor diffusion for better crystal growth.
  • Disorder : Benzyloxy groups may exhibit rotational disorder, requiring constrained refinement .

Data Contradiction Analysis

Q. Why might reported melting points or bioactivity data vary across studies?

  • Polymorphism : Different crystalline forms (e.g., solvates vs. anhydrous) alter melting points. Use DSC (Differential Scanning Calorimetry) to identify polymorphs .
  • Impurity profiles : Residual solvents (e.g., ethanol vs. xylene) affect bioactivity. Purity should be confirmed via HPLC (>98%) before biological testing .

Methodological Recommendations

  • Synthetic Reproducibility : Document solvent purity, reaction atmosphere (N2/Ar), and drying protocols for intermediates .
  • Advanced Characterization : Combine DFT calculations (e.g., Gaussian) with experimental IR/NMR to predict and verify spectral features .

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